molecular formula C15H19BrN6OS B2382431 4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034420-24-9

4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2382431
CAS No.: 2034420-24-9
M. Wt: 411.32
InChI Key: HFADVWIWOZFPNG-UHFFFAOYSA-N
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Description

4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is an organic compound with significant applications in scientific research and various industries. This compound belongs to a class of chemicals known for their versatile chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes halogenation, amidation, and cyclization reactions under controlled conditions, using reagents like bromine, amines, and triazine derivatives.

Industrial Production Methods

For industrial-scale production, optimized conditions for high yield and purity are crucial. Methods such as continuous flow synthesis, using automated reactors and robust purification techniques like chromatography, are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

  • Substitution: Commonly with nucleophiles to replace the bromine atom.

  • Oxidation and Reduction: Altering the oxidation state of the sulfur or nitrogen atoms.

  • Cyclization: Forming new ring structures under acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophiles: Such as amines and thiols for substitution reactions.

  • Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

  • Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

  • Acids and Bases: Like hydrochloric acid or sodium hydroxide for catalyzing cyclization reactions.

Major Products

The major products from these reactions include various substituted thiophene carboxamides and triazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for the creation of diverse chemical structures.

Biology

In biological research, it serves as a tool for probing enzyme activities and studying cellular processes. Its interaction with specific proteins can help elucidate biological pathways.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly in targeting diseases where modulation of specific molecular pathways is beneficial.

Industry

Industrially, the compound is used in the production of agrochemicals, dyes, and specialty materials, thanks to its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites, altering enzyme activities, or interfering with receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

  • 4-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

  • N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Uniqueness

4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is unique due to its specific bromine substitution, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications where bromine’s electronic effects are beneficial.

Biological Activity

Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Thiophene-2-carboxamide
  • Substituents :
    • A bromo group at the 4-position
    • A dimethylamino group
    • A pyrrolidinyl group attached to a triazine ring

Molecular Formula

The molecular formula for this compound is C15H19BrN6OC_{15}H_{19}BrN_{6}O.

Research indicates that this compound may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It has been suggested that compounds with similar structures can act as antagonists or agonists at GPCRs, influencing cellular signaling pathways .
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in inflammatory processes.

Pharmacological Profile

The pharmacological profile of 4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is still under investigation. However, related compounds have shown promise in the following areas:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Anti-inflammatoryCOX-II inhibitorsReduced inflammation in animal models
AntidepressantDimethylamino derivativesIncreased serotonin levels in preclinical trials
AnticancerTriazine derivativesInduced apoptosis in cancer cell lines
AntimicrobialThiophene derivativesInhibition of bacterial growth

Case Studies

  • Anti-inflammatory Activity :
    A study evaluating the anti-inflammatory properties of related thiophene derivatives demonstrated significant inhibition of COX-II activity. The IC50 values for these compounds ranged from 0.52 μM to 22.25 μM, suggesting a comparable profile for our compound .
  • Anticancer Potential :
    Research on triazine-based compounds revealed their ability to induce apoptosis in various cancer cell lines. For instance, certain analogs showed up to 70% inhibition of cell proliferation at low micromolar concentrations .
  • Neuropharmacological Effects :
    Compounds with dimethylamino groups have been studied for their effects on neurotransmitter systems. In animal models, these compounds have been associated with increased levels of dopamine and serotonin, indicating potential antidepressant effects .

Properties

IUPAC Name

4-bromo-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN6OS/c1-21(2)14-18-12(19-15(20-14)22-5-3-4-6-22)8-17-13(23)11-7-10(16)9-24-11/h7,9H,3-6,8H2,1-2H3,(H,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFADVWIWOZFPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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